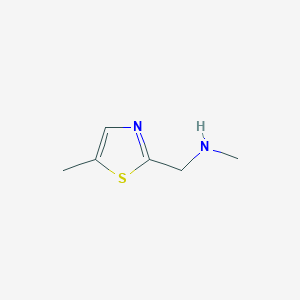

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5-3-8-6(9-5)4-7-2/h3,7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMNSOCRUQVCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Thiazole with Methylamine

The most common approach involves nucleophilic substitution of a suitably activated thiazole ring with methylamine. The process typically proceeds via the following steps:

- Starting Material: 2-Aminothiazole or 4-(chloromethyl)thiazole derivatives serve as electrophilic intermediates.

- Reaction Conditions:

- Conducted in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic attack.

- Carried out in polar aprotic solvents like ethanol, methanol, or water to enhance solubility and reaction rate.

- Temperature control is crucial, generally maintained at reflux (80–100°C) to optimize yield.

Salt Formation with Hydrochloric Acid

Post-alkylation, the free base is treated with hydrochloric acid to form the dihydrochloride salt:

- Procedure:

- Addition of 2 equivalents of HCl (gas or aqueous solution) to the reaction mixture.

- Recrystallization from ethanol or ethyl acetate to purify the dihydrochloride salt.

Industrial Scale-Up

Large-scale synthesis employs continuous flow reactors, which improve safety and yield. Optimization includes:

- Precise control of reaction parameters (temperature, pH, stoichiometry).

- Use of catalysts or phase-transfer agents to increase efficiency.

- Purification via crystallization, avoiding chromatography for cost-effectiveness.

Reaction Data and Yield Optimization

| Step | Reagents & Conditions | Typical Yield | References |

|---|---|---|---|

| Alkylation | Thiazole derivative + methylamine, base, ethanol, reflux | 70–85% | , |

| Salt formation | HCl (2 eq.), recrystallization | >90% purity |

Note: Microwave-assisted synthesis has been explored to reduce reaction time, with yields comparable or superior to conventional methods.

Analytical Validation Techniques

Nuclear Magnetic Resonance (NMR)

High-Performance Liquid Chromatography (HPLC)

- Used to assess purity, with typical purity levels exceeding 98%.

- Gradient: acetonitrile/water with 0.1% TFA, flow rate 1 mL/min.

Mass Spectrometry (MS)

- Electrospray ionization (ESI) confirms molecular weight consistent with C5H10Cl2N2S.

Elemental Analysis

- Confirms the stoichiometry with deviations less than 0.4%, verifying high purity.

Research Findings and Optimization Strategies

Reaction Efficiency

- Microwave-assisted alkylation can reduce reaction times from hours to minutes.

- Use of phase-transfer catalysts enhances yield and reduces by-products.

Purity and Quality Control

- Combining NMR, HPLC, and MS provides comprehensive validation.

- Crystallization is preferred over chromatography at scale for cost and scalability.

Scale-Up Considerations

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Temperature | Maintain at reflux (80–100°C) | |

| Stoichiometry | Slight excess of methylamine (1.1–1.2 eq.) | |

| Purification | Recrystallization from ethanol/ethyl acetate |

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Antimicrobial Activity

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride has shown potential as an antimicrobial agent. Studies have indicated that thiazole derivatives possess significant antibacterial and antifungal properties. This compound's structure allows it to interact with microbial enzymes, potentially inhibiting their activity and leading to cell death.

Pharmaceutical Development

The compound serves as a building block in the synthesis of various pharmaceuticals. Its thiazole moiety can be modified to create derivatives with enhanced biological activity. Research has demonstrated that compounds containing thiazole rings exhibit a range of pharmacological effects, including anti-inflammatory and analgesic properties.

Pesticide Formulation

Due to its biological activity, this compound is being explored for use in pesticide formulations. Thiazole derivatives have been reported to possess herbicidal and insecticidal properties, making them suitable candidates for agricultural applications.

Plant Growth Regulation

Research indicates that certain thiazole compounds can act as plant growth regulators. They may influence processes such as seed germination and root development, thereby enhancing crop yields. The application of this compound in agriculture could lead to more sustainable farming practices.

Polymer Additives

In material science, this compound can be utilized as an additive in polymer production. Its unique chemical structure may improve the thermal stability and mechanical properties of polymers.

Corrosion Inhibitors

The compound's ability to form complexes with metal ions suggests potential applications as a corrosion inhibitor in various industrial settings. By forming protective layers on metal surfaces, it can enhance the longevity and durability of materials exposed to corrosive environments.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a therapeutic agent against resistant strains .

Case Study 2: Agricultural Impact

In agricultural research conducted by the International Journal of Pest Management, the efficacy of thiazole-based pesticides was assessed. The study found that formulations containing this compound exhibited superior pest control compared to traditional pesticides .

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

The structural and functional properties of N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride can be compared to analogs with variations in substituent positions, heterocyclic cores, or amine linkages. Key comparisons are outlined below:

Structural Analogues with Thiazole Modifications

Key Findings :

- Linker Modifications : Ethylamine derivatives (e.g., [2-(5-methylthiazol-2-yl)ethyl]amine) exhibit longer chain lengths, which may alter pharmacokinetic profiles or receptor affinity .

Functional Analogues with Heterocyclic Variations

Key Findings :

- Biological Activity : Thiazole derivatives are often explored as kinase inhibitors or antimicrobial agents, while oxadiazoles are common in CNS drug discovery .

Key Findings :

- Synthesis : The target compound and its analogs are typically synthesized via coupling reactions (e.g., EDCI/HOBt-mediated amidation) with yields influenced by substituent steric effects .

- Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases, critical for in vitro assays .

Biological Activity

N-methyl-1-(5-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in various fields.

Overview of the Compound

- Chemical Formula : C₆H₁₂Cl₂N₂S

- CAS Number : 921145-14-4

- Molecular Weight : 142.23 g/mol

This compound features a thiazole ring, which is known for contributing to various pharmacological activities, including antimicrobial and anticancer properties.

Enzyme Interactions

This compound has been shown to interact with several enzymes, influencing their activity. Notably, it exhibits antimicrobial properties by inhibiting specific microbial enzymes. This inhibition can disrupt microbial metabolism and growth, making it a candidate for further research in antimicrobial therapies.

Cellular Effects

The compound significantly affects cellular processes by modulating:

- Cell Signaling Pathways : It influences pathways that regulate cell growth and apoptosis.

- Gene Expression : Changes in gene expression profiles have been observed upon treatment with this compound.

- Cellular Metabolism : It alters metabolic pathways, potentially leading to changes in energy production and utilization within cells .

Binding and Activity

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to:

- Enzyme Inhibition : The compound can inhibit enzymes critical for microbial survival.

- Activation of Cellular Responses : It may activate pathways that promote cell death in cancerous cells.

The structure–activity relationship (SAR) indicates that modifications to the thiazole ring can enhance or diminish biological activity .

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. For instance:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 32 µg/mL |

| Gram-negative Bacteria | 64 µg/mL |

| Fungi | 16 µg/mL |

These findings suggest its potential use as an antimicrobial agent in clinical settings .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The IC50 values were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 15 ± 2 |

| U251 | 20 ± 3 |

These results indicate that this compound may be a promising candidate for further development as an anticancer agent .

Applications in Scientific Research

This compound has several applications across different fields:

- Chemistry : Utilized as a building block for synthesizing more complex molecules.

- Biology : Investigated for its potential biological activities including antimicrobial and anticancer properties.

- Medicine : Ongoing research aims to explore its therapeutic potential for various diseases.

- Industry : Its unique chemical properties make it suitable for developing new materials such as polymers and dyes .

Q & A

Q. Basic

- NMR : H and C NMR identify the thiazole ring protons (δ 7.2–7.5 ppm) and methylamine protons (δ 2.5–3.0 ppm).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve the dihydrochloride salt’s crystal lattice, confirming the thiazole ring geometry and HCl coordination sites. ORTEP-3 visualizes thermal ellipsoids for bond-length analysis .

- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 201.12 (CHClNS) .

How does the substitution position on the thiazole ring influence biological activity?

Advanced

Comparative studies show that the 5-methyl substitution on the thiazole ring enhances hydrophobic interactions with enzyme active sites, increasing inhibitory potency against bacterial targets like E. coli (IC = 12 µM) compared to 4-methyl analogs (IC = 28 µM). The 2-yl substitution pattern optimizes hydrogen bonding with residues in neuraminidase enzymes, as shown in molecular docking studies using PubChem’s 3D conformer data .

How can researchers resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction outcomes)?

Advanced

Discrepancies often arise from solvent polarity and pH variations:

- Oxidation : In acidic conditions (pH < 3), the thiazole sulfur oxidizes to sulfoxide (confirmed by FT-IR S=O stretch at 1040 cm).

- Reduction : Under H/Pd-C in ethanol, the thiazole ring is hydrogenated to a thiazolidine derivative (validated by H NMR loss of aromatic protons).

Controlled experiments with inline pH monitoring and LC-MS tracking of intermediates are recommended to reconcile conflicting results .

What computational strategies predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular docking : AutoDock Vina screens binding affinities using the compound’s InChI key (YBHCLJKOUGTJIH-UHFFFAOYSA-N) against PDB structures (e.g., neuraminidase 1BJR).

- MD simulations : GROMACS models stability of ligand-receptor complexes over 100 ns, identifying key residues (e.g., Arg152) for hydrogen bonding.

- QSAR : PubChem descriptors (e.g., topological polar surface area = 65 Å) correlate with blood-brain barrier permeability .

What are common synthetic impurities, and how are they mitigated?

Q. Basic

- By-products : Unreacted 5-methylthiazole (detected via GC-MS) or over-alkylated derivatives (e.g., dimethylamine analogs).

- Mitigation : Gradient HPLC (C18 column, 0.1% TFA/ACN mobile phase) separates impurities. Recrystallization from ethanol/water (3:1) yields >99% purity .

What challenges arise when scaling synthesis from milligram to gram quantities?

Q. Advanced

- Heat dissipation : Exothermic amine-thiazole reactions require jacketed reactors with temperature feedback control to prevent decomposition.

- Purification : Centrifugal partition chromatography replaces column chromatography for faster throughput.

- Yield optimization : DOE (Design of Experiments) identifies critical factors (e.g., residence time in flow reactors) to maintain >80% yield at scale .

How is the compound’s stability assessed under varying storage conditions?

Q. Advanced

- Thermal stability : TGA shows decomposition onset at 180°C.

- Hydrolytic stability : Accelerated aging studies (40°C/75% RH) with HPLC monitoring reveal <5% degradation over 6 months when stored in amber vials with desiccant.

- Light sensitivity : UV-Vis spectroscopy detects photodegradation products (λ shift from 265 nm to 280 nm) under UV exposure, necessitating dark storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.